molecular formula C13H9BrF2N2O3 B2903052 (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 391224-39-8

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Numéro de catalogue B2903052
Numéro CAS: 391224-39-8
Poids moléculaire: 359.127
Clé InChI: QATNABIXJFVJDZ-UBKPWBPPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide, also known as LCB01-0371, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against various cancer cell lines.

Mécanisme D'action

The exact mechanism of action of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer progression. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide also inhibits the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth. Furthermore, (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been found to inhibit the activity of HDAC, an enzyme that regulates gene expression and is often dysregulated in cancer.
Biochemical and Physiological Effects:
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which could prevent cancer metastasis. In addition, (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, which could contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is its poor solubility in aqueous solutions, which could limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide.

Orientations Futures

There are several future directions for the research of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. One of the potential applications of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is as a combination therapy with other anti-cancer drugs, which could enhance its anti-tumor activity. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide in vivo, which could help optimize its dosage and treatment regimen. Furthermore, the development of more potent and selective analogs of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide could lead to the discovery of more effective cancer therapies.

Méthodes De Synthèse

The synthesis of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide involves the condensation of 4-bromo-2,6-difluorophenol with furan-2-carbaldehyde followed by the addition of acetyl hydrazide. The resulting compound is then subjected to an E/Z isomerization reaction to obtain the (E)-isomer, which exhibits higher potency than the (Z)-isomer. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Propriétés

IUPAC Name

2-(4-bromo-2,6-difluorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N2O3/c14-8-4-10(15)13(11(16)5-8)21-7-12(19)18-17-6-9-2-1-3-20-9/h1-6H,7H2,(H,18,19)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNABIXJFVJDZ-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.